molecular formula C7H6N2O3 B029607 N-(2-Pyridyl)oxamic acid CAS No. 13120-39-3

N-(2-Pyridyl)oxamic acid

Cat. No.: B029607
CAS No.: 13120-39-3
M. Wt: 166.13 g/mol
InChI Key: RQLBRIIHVJSCTG-UHFFFAOYSA-N
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Description

N-(2-Pyridyl)oxamic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Advanced Oxidation Processes

Research on the mineralization of oxamic acid, a close relative of N-(2-Pyridyl)oxamic acid, through electrochemical advanced oxidation processes (EAOPs) has demonstrated the potential for these compounds in environmental applications. Studies using a boron-doped diamond anode have shown that oxamic acid can be mineralized effectively, especially under UV-A irradiation in the presence of iron ions. This indicates that compounds like this compound could be used in the degradation of persistent pollutants in water treatment technologies (Garcia-Segura & Brillas, 2011).

Coordination Polymers and Metal Organic Frameworks

The synthesis of coordination polymers and metal-organic frameworks (MOFs) using 2-pyridyl oximes, including compounds similar to this compound, has been explored. These materials have interesting magnetic properties and potential applications in catalysis, gas storage, and separation. For instance, the combination of 2-pyridyl oximes with benzenetricarboxylic acid led to the creation of new compounds with promising structural and functional features, highlighting the versatility of pyridyl oxamic acid derivatives in designing functional materials (Mylonas-Margaritis et al., 2021).

Structural Characterization and Pharmaceutical Applications

The structural characterization of oxamic acid, closely related to this compound, has revealed its potential as an active pharmaceutical ingredient (API). Its inhibition of lactic dehydrogenase (LDH) suggests significant anticancer activity and potential in treating type 2 diabetes. The detailed structural analysis through techniques like X-ray powder diffraction provides insights into its biological effects and mechanisms of action, paving the way for the development of novel therapeutics (Delgado et al., 2019).

Novel Metal Complexes and Their Applications

Research into the use of 2-pyridyl oximes for synthesizing metal complexes has uncovered materials with unique magnetic properties. These complexes could be utilized in magnetic storage devices, sensors, and catalysis. The creation of novel Co5 and Ni4 metal complexes from 2-pyridyl oximes demonstrates the potential of this compound derivatives in the development of new magnetic materials (Dimakopoulou et al., 2022).

Spectrophotometric Determination

The study of N-2-pyridyl(maleic acid monoamide), a compound structurally similar to this compound, has led to the development of sensitive determination methods for such substances. These methods could have applications in analytical chemistry, environmental monitoring, and quality control in pharmaceutical manufacturing (Isaev et al., 2001).

Safety and Hazards

According to the available safety data sheets, N-(2-Pyridyl)oxamic acid is not classified as a hazardous substance or mixture .

Future Directions

Recent developments in the chemistry of carbamoyl radicals generated from oxamic acids suggest potential future directions for research involving N-(2-Pyridyl)oxamic acid . These developments include the exploration of alternative nucleophilic reagents and recent developments in C−H activation .

Properties

IUPAC Name

2-oxo-2-(pyridin-2-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-6(7(11)12)9-5-3-1-2-4-8-5/h1-4H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLBRIIHVJSCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339405
Record name N-(2-PYRIDYL)OXAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13120-39-3
Record name N-(2-PYRIDYL)OXAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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